
4-Amino-2-(hydroxymethyl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(hydroxymethyl)phenol;hydrochloride is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(hydroxymethyl)phenol;hydrochloride typically involves the nitration of phenol followed by reduction. One common method is the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to the hydroxymethyl derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which enhances its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(hydroxymethyl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces aminophenol derivatives.
Substitution: Produces halogenated or sulfonated phenol derivatives.
Scientific Research Applications
4-Amino-2-(hydroxymethyl)phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-2-(hydroxymethyl)phenol;hydrochloride involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, cellular signaling pathways, and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Amino-4-(hydroxymethyl)phenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Hydroxy-2-(aminomethyl)phenol: Similar but with an aminomethyl group instead of hydroxymethyl.
Uniqueness
4-Amino-2-(hydroxymethyl)phenol;hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57361-57-6 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
4-amino-2-(hydroxymethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,9-10H,4,8H2;1H |
InChI Key |
ZNOUIDGXBVRTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
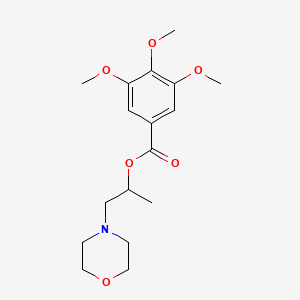
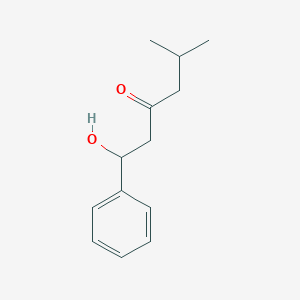
![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
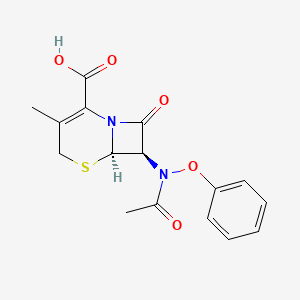
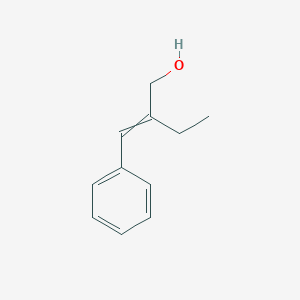
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
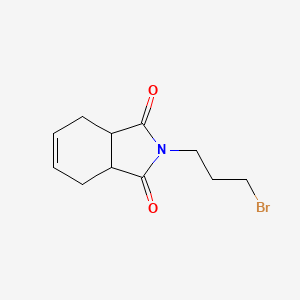
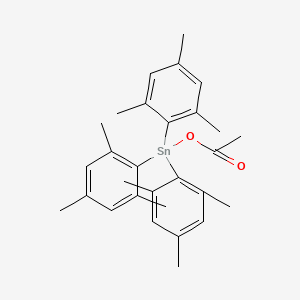
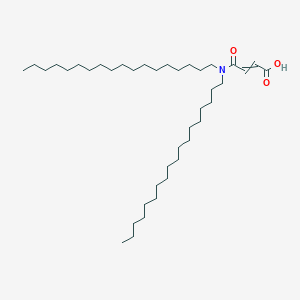

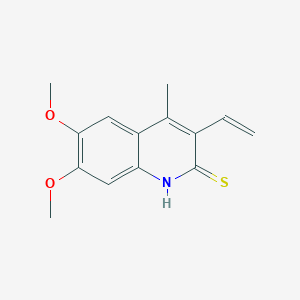
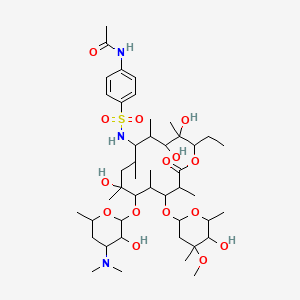
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
